molecular formula C18H26N2O7 B14439952 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate CAS No. 80171-57-9

2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate

Cat. No.: B14439952
CAS No.: 80171-57-9
M. Wt: 382.4 g/mol
InChI Key: FWGJFDIFOYWNAG-UHFFFAOYSA-N
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Description

2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate involves several steps:

    Formation of 2-hydroxy-2-oxoacetate: This can be achieved through the oxidation of glycolic acid using an oxidizing agent such as potassium permanganate.

    Synthesis of 2-pyrrolidin-1-ium-1-ylethyl: This involves the reaction of pyrrolidine with ethyl bromide under basic conditions to form the pyrrolidinium salt.

    Carbamate Formation: The final step involves the reaction of 2-hydroxy-2-oxoacetate with 2-pyrrolidin-1-ium-1-ylethyl and N-[2-(ethoxymethyl)phenyl]isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-hydroxy-2-oxoacetate moiety.

    Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved could include inhibition of metabolic enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-oxoacetate derivatives: Compounds with similar functional groups but different substituents.

    Pyrrolidinium salts: Compounds with the pyrrolidinium ion but different anions or substituents.

    Carbamates: Compounds with the carbamate functional group but different alkyl or aryl groups.

Uniqueness

The uniqueness of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

80171-57-9

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C16H24N2O3.C2H2O4/c1-2-20-13-14-7-3-4-8-15(14)17-16(19)21-12-11-18-9-5-6-10-18;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19);(H,3,4)(H,5,6)

InChI Key

FWGJFDIFOYWNAG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCC2.C(=O)(C(=O)[O-])O

Origin of Product

United States

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